4-Methyl-1,2-dithiolan-3-one
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Overview
Description
4-Methyl-1,2-dithiolan-3-one is an organic compound with the molecular formula C₄H₆OS₂. It is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dithiolan-3-one can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, H₂/Rh, Zn/HCl
Substitution: LiAlH₄, NaBH₄
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Methyl-1,2-dithiolan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-dithiolan-3-one involves its ability to interact with molecular targets and pathways associated with oxidative stress. The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cells . Additionally, it can modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
3-Methyl-1,2-dithiolan-4-one: Similar in structure but differs in the position of the methyl group.
1,3-Dithiolane: An isomer of 1,2-dithiolane with different chemical properties.
4-Methyl-1,3-dithiolan-2-one: Another isomer with a different arrangement of atoms.
Uniqueness: 4-Methyl-1,2-dithiolan-3-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
37598-64-4 |
---|---|
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
4-methyldithiolan-3-one |
InChI |
InChI=1S/C4H6OS2/c1-3-2-6-7-4(3)5/h3H,2H2,1H3 |
InChI Key |
KRWQEDVKDCTFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSSC1=O |
Origin of Product |
United States |
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